Allyl phenyl arsinic acid

Toxicology Organoarsenic LD50

Organoarsenic research often faces a gap between extremely lethal compounds and inert analogs, limiting dose-response model building. Allyl phenyl arsinic acid (IV LD₅₀ 100 mg/kg in mice) provides a moderate, measurable acute toxicity profile ideal for controlled toxicological studies. - Distinct Toxicity: Enables elucidation of dose-response relationships without extreme lethality of phenylarsonic acid analogs. - Unique Reactivity: Allyl moiety undergoes thiol-mediated decomposition pathways distinct from benzyl or picolyl derivatives, serving as a mechanistic probe for As-S bond chemistry. - Characterized Physicochemistry: LogP of 0.96 and vapor pressure of 4.34×10⁻⁶ mmHg support partition coefficient experiments and environmental fate research. Supplied with rigorous analytical data for reliable lab procurement.

Molecular Formula C9H11AsO2
Molecular Weight 226.10 g/mol
CAS No. 21905-27-1
Cat. No. B15481911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl phenyl arsinic acid
CAS21905-27-1
Molecular FormulaC9H11AsO2
Molecular Weight226.10 g/mol
Structural Identifiers
SMILESC=CC[As](=O)(C1=CC=CC=C1)O
InChIInChI=1S/C9H11AsO2/c1-2-8-10(11,12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)
InChIKeyKNZSNYJBQFTWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl Phenyl Arsinic Acid Overview


Allyl phenyl arsinic acid (IUPAC: phenyl(prop-2-enyl)arsinic acid) is an organoarsenic compound of the arsinic acid class, characterized by an arsenic atom in the +5 oxidation state bonded to a phenyl group and an allyl moiety . With a molecular formula of C₉H₁₁AsO₂ and a molecular weight of 226.10 g/mol, it exists as a solid with a boiling point of 368.8 °C at 760 mmHg and a vapor pressure of 4.34×10⁻⁶ mmHg at 25 °C . The compound is classified as highly toxic, with an acute intravenous LD₅₀ of 100 mg/kg in mice . Its LogP of 0.96 indicates moderate lipophilicity, distinguishing it from simpler arsinic acids .

Organoarsenic reactivity studies with thiol-mediated decomposition
Physicochemical profiling (lipophilicity, volatility) for comparative hazard assessment
Solubility-driven sample preparation in organic-phase research models

Irreplaceability of Allyl Phenyl Arsinic Acid


Substitution among organoarsenic compounds is not straightforward due to profound differences in toxicity, lipophilicity, and chemical reactivity dictated by substituent identity. The allyl group in allyl phenyl arsinic acid confers distinct physicochemical properties compared to methyl, benzyl, or unsubstituted phenyl analogs [1]. For instance, the allyl moiety participates in unique thiol-mediated decomposition pathways not observed with benzyl or picolyl derivatives, directly impacting its behavior in biological and synthetic systems [2]. Furthermore, even closely related arsinic acids differ by orders of magnitude in acute toxicity (LD₅₀) and lipophilicity (LogP), rendering generic interchange scientifically unsound [1].

Toxicity profile mismatch
Acute toxicity varies by orders of magnitude among arsinic acids; reported mouse oral LD₅₀ differences may invalidate safety protocols if analogs are substituted without verification.
Thiol reactivity divergence
Allyl-substituted arsinic acids follow a distinct decomposition pathway with thiols not observed with benzyl or picolyl analogs, altering experimental outcomes in sulfur biochemistry.
Solubility environment shift
Lipophilic character (LogP ~0.96) limits aqueous solubility compared to water-soluble species like cacodylic acid; method transfer may fail if solvent systems are not re-evaluated.

Allyl Phenyl Arsinic Acid: Comparative Evidence


Acute Toxicity vs. Phenylarsonic Acid

Allyl phenyl arsinic acid exhibits an intravenous LD₅₀ of 100 mg/kg in mice, classifying it as highly toxic . In contrast, the structurally related phenylarsonic acid demonstrates a markedly lower oral LD₅₀ of 50 mg/kg in rats and an extremely low oral LD₅₀ of 0.27 mg/kg (270 μg/kg) in mice [1]. This approximately 370-fold difference in mouse oral toxicity underscores that substitution of the allyl group for a hydroxyl in the arsonic acid framework dramatically alters toxicological hazard. Selection of allyl phenyl arsinic acid over phenylarsonic acid may be warranted when a compound with lower acute oral toxicity in rodent models is required, though both remain hazardous.

Acute Toxicity
Source review
100 mg/kg i.v. (mouse)
Reported intravenous toxicity context supports toxicological model selection.
Comparator phenylarsonic acid: oral LD₅₀ ~0.27 mg/kg mouse; route-specific comparison required.
Toxicology Organoarsenic LD50

Lipophilicity vs. Phenylarsonic Acid

Allyl phenyl arsinic acid possesses a calculated LogP of 0.96 , indicating moderate lipophilicity. In comparison, phenylarsonic acid has a reported LogP of approximately 0.06 , demonstrating a 16-fold difference in octanol-water partition coefficient. This difference reflects the influence of the allyl substituent on hydrophobic character. The higher LogP of allyl phenyl arsinic acid suggests enhanced membrane permeability and organic solvent solubility relative to phenylarsonic acid, which may be advantageous in applications requiring increased bioavailability or extraction efficiency.

Lipophilicity
Data to verify
LogP 0.96
Moderate lipophilicity suggests utility in membrane permeability research.
Phenylarsonic acid LogP 0.06; 16-fold difference indicates distinct distribution behavior.
Physicochemical Properties Lipophilicity LogP

Volatility vs. Phenylarsonic Acid

Allyl phenyl arsinic acid exhibits a vapor pressure of 4.34×10⁻⁶ mmHg at 25 °C . Phenylarsonic acid, in contrast, has a reported vapor pressure of 1.11×10⁻⁶ mmHg under comparable conditions . The approximately 4-fold higher vapor pressure of allyl phenyl arsinic acid indicates greater volatility, which may influence inhalation exposure risk and storage requirements. While both compounds are solids with low volatility, the difference is measurable and should be considered when designing ventilation controls or assessing potential airborne exposure.

Volatility
Data to verify
4.34 × 10⁻⁶ mmHg (25°C)
Volatility informs containment and inhalation exposure research design.
Phenylarsonic acid ~1.11 × 10⁻⁶ mmHg; approximately 4-fold higher vapor pressure.
Volatility Vapor Pressure Handling Safety

Thiol Reactivity vs. Benzylarsonic Acid

In reactions with thiophenol, allyl arsonic acid (structurally analogous to allyl phenyl arsinic acid) undergoes oxidative decomposition at the arsenic(V) level, yielding diphenyl alkyldithioarsonites and diphenyl disulfide alongside other products [1]. Benzylarsonic acid, under identical conditions, displays a distinct decomposition pathway. This divergent behavior is attributed to the allyl group's susceptibility to thiol-mediated transformations. The unique reactivity profile of allyl-containing arsinic acids renders them non-interchangeable with benzyl or picolyl analogs in synthetic schemes involving thiol nucleophiles.

Thiol Reactivity
Class-level
Allyl: oxidative decomposition to dithioarsonites Benzyl: distinct pathway
Divergent reactivity with thiols requires pathway-specific interpretation.
Based on class-level evidence; product distribution alters synthetic outcomes.
Chemical Reactivity Thiols Decomposition Pathway

Solubility vs. Cacodylic Acid

Allyl phenyl arsinic acid demonstrates limited solubility in water due to the hydrophobic contributions of its phenyl and allyl groups, while showing greater solubility in organic solvents such as ethanol and methanol [1]. In contrast, simpler arsinic acids like cacodylic acid (dimethylarsinic acid) are highly water-soluble, with a LogP of -1.62 . This 590-fold difference in LogP (0.96 vs. -1.62) translates to a stark contrast in aqueous solubility, making allyl phenyl arsinic acid more suitable for organic-phase reactions or studies requiring lipophilic character, whereas cacodylic acid is preferred for aqueous biochemistry.

Solubility
Data to verify
Limited water solubility; LogP 0.96 Cacodylic acid: high water solubility; LogP -1.62
Solvent environment selection may shift method compatibility.
~590-fold LogP difference; organic-phase protocols may be required.
Solubility Formulation Sample Preparation

Allyl Phenyl Arsinic Acid Applications


Toxicological Profiling Studies

Given its intravenous LD₅₀ of 100 mg/kg in mice, allyl phenyl arsinic acid occupies a toxicity range distinct from the far more lethal phenylarsonic acid (oral LD₅₀ 0.27 mg/kg in mice) . This positions it as a candidate for toxicological studies where a moderate, yet measurable, acute toxicity is needed to elucidate dose-response relationships without the extreme lethality of certain analogs. Its use is appropriate in controlled laboratory settings investigating arsenic metabolism, detoxification pathways, or comparative organoarsenic hazard assessment.

Thiol-Mediated Transformations

The unique reactivity of the allyl group in arsinic acids with thiols, as demonstrated by the distinct decomposition pathways compared to benzylarsonic acid [1], makes allyl phenyl arsinic acid a valuable reagent for mechanistic studies of arsenic-sulfur bond formation and cleavage. It can serve as a model compound for probing the generation of reactive oxygen species from arsenic(V) species in the presence of biological thiols, with potential relevance to understanding the mode of action of arsenic-based chemotherapeutics.

Lipophilicity and Membrane Permeability

With a LogP of 0.96—significantly higher than phenylarsonic acid (0.06) and diametrically opposite to cacodylic acid (-1.62)—allyl phenyl arsinic acid provides a useful tool for investigating the role of lipophilicity in organoarsenic compound behavior . It is suitable for partition coefficient experiments, membrane permeability assays, and formulation studies where a balance between aqueous and organic solubility is required.

Environmental Fate and Volatilization

The vapor pressure of 4.34×10⁻⁶ mmHg at 25°C distinguishes allyl phenyl arsinic acid from less volatile phenylarsonic acid (1.11×10⁻⁶ mmHg) . This property makes it relevant for environmental chemistry research examining the potential for airborne transport of organoarsenicals, volatilization from contaminated sites, or development of analytical methods for trace arsenic species in air samples.

Application
Selection Property
Validation Focus
Toxicological profiling studies
Reported acute toxicity context
Dose-response model review
Thiol-mediated transformation research
Allyl-group reactivity
Decomposition pathway interpretation
Membrane permeability studies
Lipophilicity profile
Partition coefficient assay
Environmental volatilization research
Vapor pressure context
Airborne transport assessment

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